1-Pentanamine, N-cyclohexylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanamine, N-cyclohexylidene- is an organic compound that belongs to the class of amines It is characterized by the presence of a pentyl group attached to an amine group, with a cyclohexylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentanamine, N-cyclohexylidene- can be synthesized through several methods. One common approach involves the reaction of 1-pentanamine with cyclohexanone under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of 1-pentanamine, N-cyclohexylidene- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as distillation or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Pentanamine, N-cyclohexylidene- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-Pentanamine, N-cyclohexylidene- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Pentanamine, N-cyclohexylidene- involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Pentanamine: A primary amine with a pentyl group.
Cyclohexylamine: An amine with a cyclohexyl group.
N-Cyclohexylidene-2-methylpropanamine: A similar compound with a different alkyl group.
Uniqueness
1-Pentanamine, N-cyclohexylidene- is unique due to the presence of both a pentyl group and a cyclohexylidene substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
115922-04-8 |
---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-pentylcyclohexanimine |
InChI |
InChI=1S/C11H21N/c1-2-3-7-10-12-11-8-5-4-6-9-11/h2-10H2,1H3 |
InChI Key |
AUCHSUGOKZVITH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.